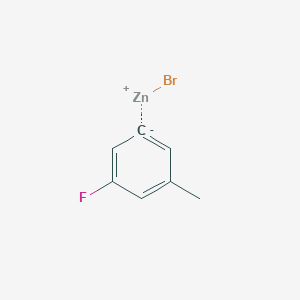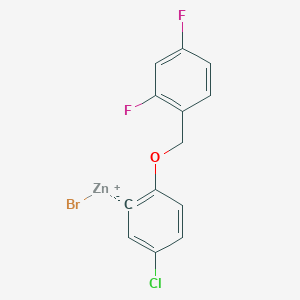
3-Chloro-6-(2',4'-difluorobenZyloxy)phenylZinc bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Chloro-6-(2’,4’-difluorobenzyloxy)phenylzinc bromide, 0.25 M in tetrahydrofuran (THF), is an organozinc reagent commonly used in organic synthesis. This compound is particularly valuable in cross-coupling reactions, such as the Suzuki-Miyaura coupling, due to its ability to form carbon-carbon bonds efficiently.
準備方法
Synthetic Routes and Reaction Conditions
The preparation of 3-Chloro-6-(2’,4’-difluorobenzyloxy)phenylzinc bromide typically involves the reaction of the corresponding aryl halide with a zinc reagent. One common method is the oxidative addition of the aryl halide to a zinc metal in the presence of a catalyst, such as palladium. The reaction is usually carried out in an inert atmosphere to prevent oxidation and moisture interference.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pressure, and the purity of reagents, to ensure high yield and purity of the final product. The use of continuous flow reactors and automation can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
3-Chloro-6-(2’,4’-difluorobenzyloxy)phenylzinc bromide primarily undergoes substitution reactions, particularly in cross-coupling reactions. It can also participate in oxidative addition and transmetalation processes.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: This reaction involves the use of a palladium catalyst and a boronic acid or ester as the coupling partner. The reaction is typically carried out in the presence of a base, such as potassium carbonate, and in an inert atmosphere.
Negishi Coupling: This reaction uses a nickel or palladium catalyst and an organohalide as the coupling partner. The reaction conditions are similar to those of the Suzuki-Miyaura coupling.
Major Products
The major products formed from these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials.
科学的研究の応用
3-Chloro-6-(2’,4’-difluorobenzyloxy)phenylzinc bromide is widely used in scientific research due to its versatility in organic synthesis. Some of its applications include:
Chemistry: Used in the synthesis of complex organic molecules, including natural products and pharmaceuticals.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Utilized in the development of new drugs and therapeutic agents.
Industry: Applied in the production of advanced materials, such as polymers and electronic components.
作用機序
The mechanism by which 3-Chloro-6-(2’,4’-difluorobenzyloxy)phenylzinc bromide exerts its effects involves the formation of a carbon-zinc bond, which can then participate in various coupling reactions. The compound acts as a nucleophile, attacking electrophilic centers in the presence of a catalyst. The palladium or nickel catalyst facilitates the oxidative addition and transmetalation steps, leading to the formation of the desired product.
類似化合物との比較
Similar Compounds
- Phenylzinc bromide
- 4-Chlorophenylzinc bromide
- 2,4-Difluorophenylzinc bromide
Uniqueness
3-Chloro-6-(2’,4’-difluorobenzyloxy)phenylzinc bromide is unique due to the presence of both chloro and difluorobenzyloxy substituents, which enhance its reactivity and selectivity in cross-coupling reactions. This compound offers a balance of stability and reactivity, making it a valuable reagent in organic synthesis.
特性
分子式 |
C13H8BrClF2OZn |
|---|---|
分子量 |
398.9 g/mol |
IUPAC名 |
bromozinc(1+);1-[(4-chlorobenzene-6-id-1-yl)oxymethyl]-2,4-difluorobenzene |
InChI |
InChI=1S/C13H8ClF2O.BrH.Zn/c14-10-2-5-12(6-3-10)17-8-9-1-4-11(15)7-13(9)16;;/h1-5,7H,8H2;1H;/q-1;;+2/p-1 |
InChIキー |
WENXJCDAODEDMJ-UHFFFAOYSA-M |
正規SMILES |
C1=CC(=[C-]C=C1Cl)OCC2=C(C=C(C=C2)F)F.[Zn+]Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



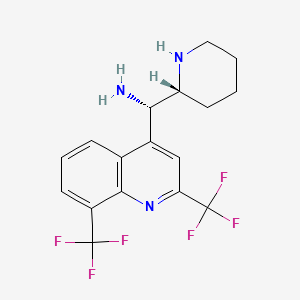
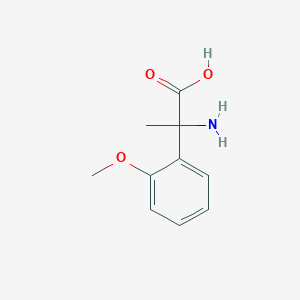
![2-[(sec-Butyloxy)methyl]phenylZinc bromide](/img/structure/B14893304.png)
![N-ethyl-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B14893317.png)
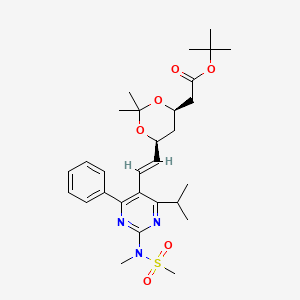
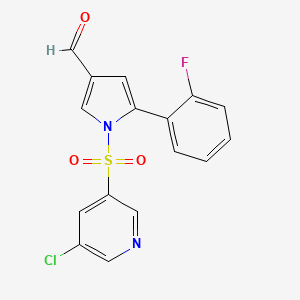
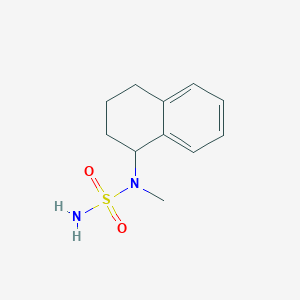
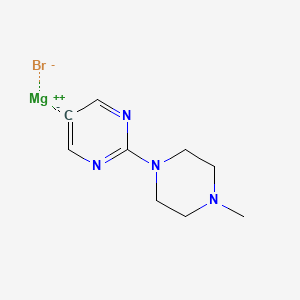
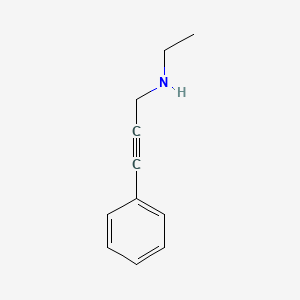
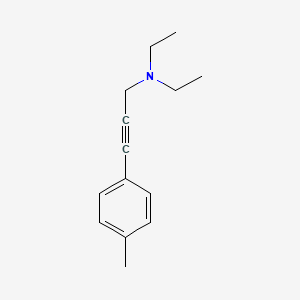
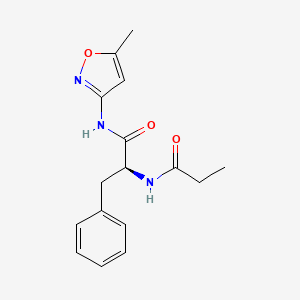
![(3aR,5R,6S,6aR)-5-((R)-2,2-Dimethyl-1,3-dioxolan-4-yl)-2,2,6-trimethyltetrahydrofuro[2,3-d][1,3]dioxol-6-ol](/img/structure/B14893383.png)
